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Hydroxyethyl)amino)nicotinonitrile

Cat. No.: B1318946 Get Quote

An In-depth Technical Guide to the Physicochemical Characterization of 2-((2-
Hydroxyethyl)amino)nicotinonitrile

Abstract
This technical guide provides a comprehensive framework for the physicochemical

characterization of 2-((2-Hydroxyethyl)amino)nicotinonitrile. Intended for researchers,

medicinal chemists, and drug development scientists, this document moves beyond a simple

data sheet to detail the critical experimental methodologies and scientific rationale required to

thoroughly evaluate the compound's properties. While foundational identifying information is

provided, the core of this guide is a detailed exposition of the standard operating procedures

for determining thermal properties, solubility, and spectroscopic identity. This approach ensures

that research and development efforts are built upon a foundation of robust, reproducible, and

well-understood data, which is paramount for applications in synthesis optimization, formulation

development, and regulatory submission.

Introduction: The Imperative for Rigorous
Characterization
2-((2-Hydroxyethyl)amino)nicotinonitrile is a substituted aminonicotinonitrile, a class of

compounds recognized for its versatile role as a building block in medicinal chemistry. The

molecule's structure, featuring a pyridine core, a nitrile group, a secondary amine, and a
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primary alcohol, presents a unique combination of hydrogen bond donors and acceptors,

alongside a moderate degree of polarity. These features suggest potential utility as an

intermediate in the synthesis of novel therapeutic agents.

However, before a compound can be advanced through the development pipeline, its

fundamental physical properties must be meticulously defined. This process is not a mere

academic exercise; it is a critical, value-adding step that directly influences:

Process Chemistry: Understanding properties like solubility and melting point is essential for

optimizing reaction conditions, controlling crystallization, and ensuring purification efficiency

and scalability.

Formulation Science: The aqueous solubility, pKa, and LogP are cornerstone parameters

that dictate formulation strategy, influencing everything from salt form selection to the choice

of excipients for desired bioavailability.

Analytical Method Development: A complete spectroscopic profile (NMR, IR, MS) serves as

the compound's unique fingerprint, enabling robust quality control (QC) methods for identity

and purity assessment.

This guide provides the established methodologies to generate this essential data package,

emphasizing the causality behind experimental choices to empower scientists to not only

generate data but to understand its implications.

Compound Identity and Foundational Data
Accurate identification is the first step in any scientific investigation. The following identifiers

have been established for 2-((2-Hydroxyethyl)amino)nicotinonitrile.

Chemical Structure:

Caption: Diagram 1: DSC Workflow for Melting Point Determination.

Solubility Profile: Aqueous and Organic Solvents
Scientific Rationale: Solubility is a critical parameter that governs a compound's behavior in

both biological and chemical systems. The OECD Guideline 105 standard "Shake-Flask
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Method" is the gold-standard for determining equilibrium solubility. It ensures that the system

reaches thermodynamic equilibrium, providing a true measure of the compound's intrinsic

solubility in a given solvent at a specific temperature. This data is essential for designing

preclinical formulations, selecting solvents for process chemistry, and predicting oral

absorption.

SOP: Equilibrium Solubility Determination by the Shake-Flask Method

System Preparation: Add an excess amount of solid 2-((2-
Hydroxyethyl)amino)nicotinonitrile to a series of vials, each containing a known volume of

a relevant solvent (e.g., pH 7.4 phosphate-buffered saline, 0.1 N HCl, ethanol, DMSO). The

excess solid is crucial to ensure that a saturated solution is formed.

Equilibration: Seal the vials and place them in a shaker bath maintained at a constant

temperature (typically 25°C or 37°C). Agitate for a minimum of 24-48 hours. This extended

period allows the system to reach thermodynamic equilibrium between the dissolved and

undissolved solid. A preliminary kinetics study can confirm the time required to reach

equilibrium.

Sample Separation: After equilibration, allow the vials to stand to let the excess solid settle.

Carefully withdraw an aliquot of the supernatant. It is critical to filter this aliquot through a

low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid particles.

Quantification: Dilute the filtered supernatant with a suitable mobile phase. Quantify the

concentration of the dissolved compound using a validated analytical method, typically

HPLC-UV. A standard calibration curve of the compound must be run in parallel for accurate

quantification.

Result Reporting: The solubility is reported in units of mg/mL or µg/mL.

Diagram 2: Shake-Flask Method for Solubility Assessment

1. System Preparation
(Add excess solid to solvent)

2. Equilibration
(Shake at constant T

for 24-48h)

3. Phase Separation
(Settle and filter supernatant

through 0.22 µm filter)

4. Quantification
(Analyze filtrate via

validated HPLC-UV method)

5. Report Result
(mg/mL or µg/mL)
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Caption: Diagram 2: Shake-Flask Method for Solubility Assessment.

Spectroscopic Analysis for Structural Confirmation
A complete spectroscopic analysis is non-negotiable for confirming the identity and structure of

the synthesized compound.

¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework.

Expected ¹H NMR signals would include distinct aromatic protons on the pyridine ring,

methylene protons of the hydroxyethyl group (with characteristic splitting patterns), and

exchangeable protons for the NH and OH groups.

FT-IR: Identifies the key functional groups. Expected characteristic vibrational bands include

a sharp C≡N stretch (~2220-2240 cm⁻¹), an O-H stretch from the alcohol (~3200-3500 cm⁻¹,

broad), an N-H stretch from the secondary amine (~3300-3500 cm⁻¹), and C=N/C=C

stretches from the pyridine ring (~1400-1600 cm⁻¹).

Mass Spectrometry (MS): Confirms the molecular weight. High-resolution mass spectrometry

(HRMS) should be used to confirm the elemental composition, providing a measured mass

that matches the theoretical mass of C₈H₉N₃O to within 5 ppm.

Summary Data Table (Characterization Template)
The following table should be used to consolidate the experimental data generated for 2-((2-
Hydroxyethyl)amino)nicotinonitrile.

Table 2: Physicochemical Property Summary
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Property Method Result Notes

Appearance Visual Inspection
To be determined
(TBD)

Color, physical
state (e.g.,
crystalline solid,
powder)

Melting Point DSC TBD
Report as onset

temperature (°C)

Enthalpy of Fusion DSC TBD Report as ΔHfus (J/g)

Aqueous Solubility
Shake-Flask, HPLC-

UV
TBD

Report at specified pH

and temp (e.g., pH

7.4, 25°C)

¹H NMR 400 MHz NMR TBD
Must conform to the

expected structure

FT-IR ATR-FTIR TBD

Report key peaks

(cm⁻¹) for C≡N, O-H,

N-H

| Mass (HRMS) | ESI-TOF | TBD | Report [M+H]⁺; must be within 5 ppm of theoretical |

To cite this document: BenchChem. [Physical properties of 2-((2-
Hydroxyethyl)amino)nicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1318946#physical-properties-of-2-2-hydroxyethyl-
amino-nicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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